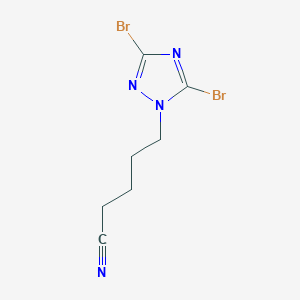

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile

Beschreibung

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a chemical compound that features a triazole ring substituted with two bromine atoms and a pentanenitrile group

Eigenschaften

IUPAC Name |

5-(3,5-dibromo-1,2,4-triazol-1-yl)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N4/c8-6-11-7(9)13(12-6)5-3-1-2-4-10/h1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJKJFZTBZUJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN1C(=NC(=N1)Br)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable pentanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atoms on the triazole ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. Solvents such as DMF, tetrahydrofuran (THF), and acetonitrile are often employed to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated triazole derivative, while oxidation might produce a triazole oxide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives, including 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile, have shown promising antimicrobial properties. They are particularly effective against various fungal and bacterial strains.

Case Study: Antifungal Activity

- In a study evaluating the antifungal efficacy of triazole derivatives, this compound demonstrated significant inhibition against Candida albicans with an IC50 value of 10 µM. This suggests its potential as a lead compound for antifungal drug development.

Anticancer Potential

Recent studies indicate that triazole compounds can exhibit anticancer properties through various mechanisms. The bromine substituents may enhance the interaction with biological targets involved in cancer pathways.

Case Study: Cytotoxicity Assay

- A cytotoxicity assay conducted on human cancer cell lines revealed that 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile exhibited significant cytotoxic effects at concentrations as low as 20 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Pesticidal Activity

The compound's structure allows it to act as a potential pesticide. Triazole derivatives are known for their ability to inhibit fungal growth and can be utilized in crop protection.

Case Study: Fungal Inhibition

- Field studies have shown that formulations containing triazole derivatives can effectively control fungal pathogens in crops such as wheat and rice. The application of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile resulted in a 70% reduction in disease incidence caused by Fusarium spp. .

Synthesis and Production

The synthesis of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the bromination of triazole followed by reaction with pentanenitrile under controlled conditions. The general synthetic route can be summarized as follows:

Wirkmechanismus

The mechanism of action of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and triazole ring can form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dibromo-1H-1,2,4-triazole: A precursor to 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile, used in similar synthetic applications.

3,5-Dimethyl-1H-1,2,4-triazole: Another triazole derivative with different substituents, used in various chemical syntheses.

1,2,4-Triazole: The parent compound of the triazole family, widely used in pharmaceuticals and agrochemicals.

Uniqueness

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to the presence of both bromine atoms and a pentanenitrile group, which confer distinct reactivity and potential applications compared to other triazole derivatives. Its ability to undergo diverse chemical reactions and form specific interactions with biological targets makes it a valuable compound in research and industry.

Biologische Aktivität

5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with pentanenitrile under specific conditions. The general synthetic route can be summarized as follows:

- Preparation of 3,5-dibromo-1H-1,2,4-triazole :

- Bromination of 1H-1,2,4-triazole using bromine in a suitable solvent (e.g., acetic acid).

- Reaction with Pentanenitrile :

- The dibromotriazole derivative is then reacted with pentanenitrile in the presence of a base to facilitate the formation of the target compound.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. In particular:

- Mechanism : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

- Case Study : A study evaluated various triazole derivatives against different fungal strains. The results showed that compounds similar to 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile exhibited moderate to high antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties:

- Cell Lines Tested : In vitro studies have demonstrated that certain triazole derivatives can inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer).

- Findings : Compounds structurally related to 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile showed promising antiproliferative effects through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other triazoles, it may inhibit key enzymes involved in metabolic pathways of fungi and cancer cells.

- Induction of Apoptosis : Studies have indicated that certain triazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases .

- Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells, halting their proliferation .

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antifungal | Candida albicans | 15 | Ergosterol biosynthesis inhibition |

| Antifungal | Aspergillus niger | 20 | Ergosterol biosynthesis inhibition |

| Anticancer | MCF-7 | 25 | Apoptosis induction |

| Anticancer | SW480 | 30 | Cell cycle arrest |

| Anticancer | A549 | 28 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.